4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound exhibits antimicrobial activity and is used in the study of bacterial and fungal infections.
Industry: The compound is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with various molecular targets. It can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. The compound also interferes with inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds include:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has similar antimicrobial properties but differs in its sulfonate group, which affects its solubility and reactivity.
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid: This compound is used in similar applications but has a different functional group, affecting its biological activity.
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate: This derivative has additional substituents that enhance its anti-inflammatory properties.
The uniqueness of 4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate lies in its specific combination of functional groups, which confer a unique set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C22H21NO6/c1-15-12-21(25)29-19-13-17(9-10-18(15)19)28-20(24)8-5-11-23-22(26)27-14-16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13H,5,8,11,14H2,1H3,(H,23,26) |
InChI Key |
FWMPBVXLXVVLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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